4-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
CAS No.:
Cat. No.: VC14780217
Molecular Formula: C21H20N2O5S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N2O5S |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 4-[[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
| Standard InChI | InChI=1S/C21H20N2O5S/c1-27-17-8-7-15(9-18(17)28-2)20-23-16(12-29-20)10-19(24)22-11-13-3-5-14(6-4-13)21(25)26/h3-9,12H,10-11H2,1-2H3,(H,22,24)(H,25,26) |
| Standard InChI Key | QWNIRGZUHMKOMR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O)OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The compound’s IUPAC name, 4-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid, delineates its core components:
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A 1,3-thiazole ring substituted at the 2-position with a 3,4-dimethoxyphenyl group.
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An acetyl linker bridging the thiazole’s 4-position to an aminomethyl group.
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A benzoic acid moiety at the para position of the benzene ring .
The SMILES notation further clarifies the connectivity and stereochemistry, confirming its achiral nature .
Molecular Geometry and Stereochemical Considerations
Crystallographic data are unavailable, but computational models predict a planar thiazole ring conjugated with the dimethoxyphenyl group, while the acetylaminomethyl bridge adopts a flexible conformation. The absence of chiral centers (as indicated by the "ACHIRAL" designation) simplifies synthetic and analytical workflows .
Physicochemical Properties
Lipophilicity and Solubility
| Property | Value |
|---|---|
| Molecular Weight | 412.46 g/mol |
| 3.34 | |
| 0.37 | |
| -3.52 | |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Polar Surface Area | 78.34 Ų |
Acid-Base Behavior
The benzoic acid group () confers pH-dependent solubility, with ionization likely above pH 5. The thiazole ring () may protonate under highly acidic conditions, though experimental data are lacking .
Synthetic Routes and Characterization
Hypothetical Synthesis Strategy
While no explicit synthesis is documented, analogous thiazole derivatives are typically prepared via:
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Hantzsch Thiazole Synthesis: Condensation of thioamides with α-halo ketones.
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Acetylation: Coupling of the thiazole-acetic acid intermediate with 4-(aminomethyl)benzoic acid using carbodiimide activators .
Analytical Characterization
Key characterization data include:
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High-Resolution Mass Spectrometry (HRMS): Expected molecular ion at 412.46 (M).
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Nuclear Magnetic Resonance (NMR): Distinct signals for methoxy protons (~3.8 ppm), thiazole protons (~7.5 ppm), and benzoic acid protons (~8.1 ppm) .
Applications in Drug Discovery
Screening Libraries
This compound is cataloged in commercial screening libraries (e.g., ChemDiv Y044-0568) for high-throughput screening against therapeutic targets .
Medicinal Chemistry Optimization
Future studies could explore:
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Prodrug Derivatives: Esterification of the carboxylic acid to improve oral absorption.
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Hybrid Molecules: Conjugation with known pharmacophores to enhance polypharmacology.
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